molecular formula C13H17N3O5 B12637161 Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate CAS No. 921222-09-5

Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate

Cat. No.: B12637161
CAS No.: 921222-09-5
M. Wt: 295.29 g/mol
InChI Key: XWUMSKINSIPMQS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate is a chemical compound supplied strictly for research use only (RUO). It is not intended for diagnostic, therapeutic, or any personal use. This compound belongs to a class of substituted nitrobenzoates that are of significant interest in medicinal chemistry, particularly in the search for new antimicrobial agents. Its structure, featuring a morpholino group and a nitro group on an aromatic benzoate scaffold, is similar to that of other researched compounds like 4-(morpholin-4-yl)-3-nitrobenzhydrazide. Such structures are being actively investigated to develop new antibiotic agents that can overcome multidrug resistance in bacteria . Researchers utilize this compound as a key synthetic intermediate or precursor for the development of more complex molecules, such as semicarbazides and thiosemicarbazides, which have demonstrated promising in vitro activity against Gram-positive bacterial strains like Enterococcus faecalis . The morpholino ring is a common pharmacophore that can influence the solubility and bioavailability of a molecule, while the nitro group and the aromatic amine can serve as handles for further chemical modifications . As a building block, this compound provides researchers with a versatile template for constructing compound libraries aimed at hit identification and lead optimization in drug discovery programs.

Properties

CAS No.

921222-09-5

Molecular Formula

C13H17N3O5

Molecular Weight

295.29 g/mol

IUPAC Name

ethyl 2-amino-6-morpholin-4-yl-3-nitrobenzoate

InChI

InChI=1S/C13H17N3O5/c1-2-21-13(17)11-9(15-5-7-20-8-6-15)3-4-10(12(11)14)16(18)19/h3-4H,2,5-8,14H2,1H3

InChI Key

XWUMSKINSIPMQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])N2CCOCC2

Origin of Product

United States

Preparation Methods

Nitration of Ethyl Benzoate

The nitration process typically utilizes a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions are crucial for controlling regioselectivity and yield.

Reaction Conditions:

  • Temperature: 0–5°C
  • Time: 1–2 hours
  • Yield: Generally high (>85%)

Reduction of Nitro Group

The reduction of the nitro group to an amino group can be achieved through various methods:

Common Reducing Agents:

  • Hydrogen gas with palladium or platinum catalysts
  • Tin(II) chloride in acidic media

Reaction Conditions:

  • Temperature: 20–80°C
  • Time: 4–12 hours
  • Yield: Typically >90% with careful monitoring of reaction progress.

Nucleophilic Substitution for Morpholine Attachment

Incorporating the morpholine moiety involves a nucleophilic substitution reaction where morpholine reacts with an appropriate electrophile derived from the previous steps.

Typical Electrophiles:

  • Benzoyl chloride derivatives

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane or similar
  • Temperature: Room temperature to reflux
  • Time: 6–24 hours
  • Yield: Can exceed 80% with optimal conditions.

Purification Techniques

To purify ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate, common methods include:

Recrystallization:
Using solvents like ethanol or acetone can yield high-purity crystals.

Chromatography:
Silica gel column chromatography is effective for separating impurities based on polarity differences.

After synthesis, it is essential to characterize the compound to confirm its structure and purity. Common techniques include:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Confirming molecular structure and purity
High Performance Liquid Chromatography (HPLC) Assessing purity and yield
Mass Spectrometry (MS) Determining molecular weight
Infrared Spectroscopy (IR) Identifying functional groups

The preparation of this compound involves a multi-step synthetic route that requires careful control of reaction conditions to achieve high yields and purity. The compound's diverse applications in research highlight its significance in organic chemistry and medicinal applications. Continued exploration of its synthesis may lead to improved methods and novel derivatives with enhanced properties.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the nitro group and the morpholine ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with shared motifs, such as aromatic cores, nitro groups, or heterocyclic substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Position 6 Substituent Position 2 Substituent Key Properties/Applications
Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate Benzene Morpholin-4-yl Amino (-NH₂) High polarity (morpholine), moderate lipophilicity (ester); potential neuroprotective applications
CAS 136285-67-1 (Ethyl 2-[[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]amino]-3-nitrobenzoate) Benzene Biphenyl-cyanomethyl Substituted amino High molecular weight, lipophilic (biphenyl/cyano); applications in organic electronics
Flupritine maleate (Ethyl 2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl carbamate maleate) Pyridine 4-Fluorobenzylamino Carbamate Water-soluble (salt form); analgesic/neuroprotective drug
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (Patent derivative) Benzothiazole Trifluoromethyl Methoxyphenyl acetamide Agrochemical/pharmaceutical uses (e.g., kinase inhibition)

Key Comparisons

Morpholine vs. This difference may influence bioavailability in drug design . Morpholine’s cyclic tertiary amine can participate in pH-dependent interactions, whereas the biphenyl-cyano group in CAS 136285-67-1 contributes to π-π stacking in materials science applications .

Nitro and Amino Groups (Positions 2 and 3): The nitro group in both the target compound and CAS 136285-67-1 reduces electron density in the aromatic ring, directing electrophilic substitution to specific positions. However, the amino group in the target compound may act as a directing group in further synthetic modifications . In contrast, Flupritine’s pyridine core and carbamate group at position 2 facilitate its role as a non-opioid analgesic, highlighting how core heterocycle changes impact biological activity .

Synthetic Routes:

  • The target compound’s morpholine ring could be introduced via nucleophilic aromatic substitution or coupling reactions, akin to methods used for 2-(2-oxo-morpholin-3-yl)-acetamide derivatives (e.g., HATU-mediated amidation) .
  • CAS 136285-67-1 likely employs Suzuki-Miyaura coupling for biphenyl incorporation, a method less relevant to the target compound’s morpholine functionalization .

Biological and Material Applications:

  • Morpholine derivatives (e.g., from ) are often explored for CNS drug candidates due to their blood-brain barrier permeability, whereas benzothiazole derivatives () target enzyme inhibition .
  • The ethyl ester in both the target compound and CAS 136285-67-1 suggests utility as synthetic intermediates, with the former’s morpholine enhancing solubility for in vivo studies .

Research Findings and Implications

  • Stability and Reactivity: The nitro group in the target compound may render it susceptible to reduction under acidic or reductive conditions, a property shared with CAS 136285-67-1 but distinct from Flupritine’s carbamate stability .

Biological Activity

Ethyl 2-amino-6-(morpholin-4-yl)-3-nitrobenzoate is a synthetic compound with significant potential in medicinal chemistry. This article delves into its biological activities, including anti-inflammatory and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by the presence of a morpholine ring and a nitrobenzamide group, which are crucial for its biological interactions. The molecular formula is C13H16N3O4C_{13}H_{16}N_{3}O_{4} with a molecular weight of 270.29 g/mol. The structural features contribute to its pharmacological properties, making it an interesting candidate for further research.

Feature Description
Molecular Formula C13H16N3O4C_{13}H_{16}N_{3}O_{4}
Molecular Weight 270.29 g/mol
Functional Groups Morpholine, Nitro, Amino

1. Anti-inflammatory Properties

Research indicates that this compound may modulate inflammatory pathways. In vitro studies have shown its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

2. Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to inhibit cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways associated with growth and survival .

3. Antibacterial Activity

This compound has demonstrated antibacterial activity against several Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vitro Studies : A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating strong potency against certain types of cancer .
  • Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition of bacterial growth with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Research Findings

Recent research has focused on optimizing the pharmacological profile of this compound:

  • Enzyme Inhibition : The compound has been shown to inhibit DNA gyrase and topoisomerase IV from E. coli, demonstrating low nanomolar IC50 values (<100 nM), which underscores its potential as a dual-action antibacterial agent .
  • Pharmacokinetic Properties : Studies on solubility and bioavailability have indicated that modifications to the compound can enhance its therapeutic profile, making it more suitable for systemic use .

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